Aminoethyl-SS-propionic acid

Overview

Description

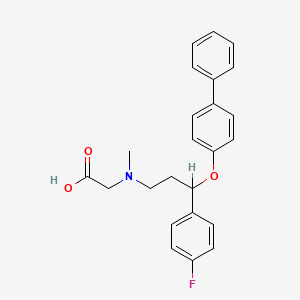

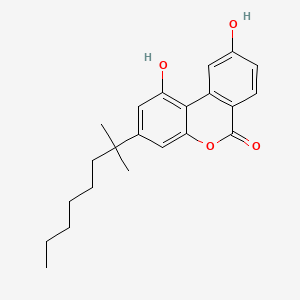

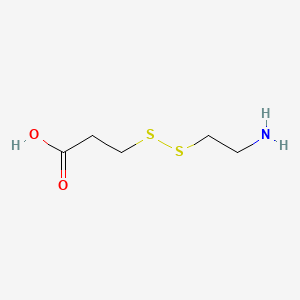

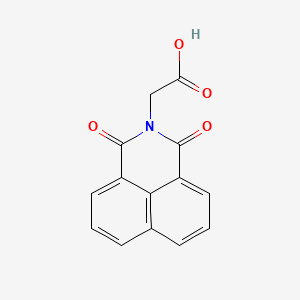

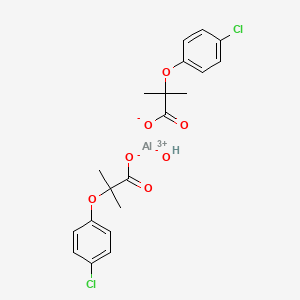

Aminoethyl-SS-propionic acid is a cleavable disulfide linker . It has been used in the synthesis of antibody-drug conjugates (ADCs) containing the antibody trastuzumab and a membrane-impermeable cytotoxin . This compound contains a terminal amine and carboxylic acid group . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .

Synthesis Analysis

Aminoethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal amine can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds .

Molecular Structure Analysis

The molecular formula of Aminoethyl-SS-propionic acid is C5H11NO2S2 . The InChI code is InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) .

Chemical Reactions Analysis

Aminoethyl-SS-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .

Physical And Chemical Properties Analysis

Aminoethyl-SS-propionic acid is a solid substance . It has a molecular weight of 181.3 . It has a solubility of 16 mg/ml in DMF, 11 mg/ml in DMSO, and 5 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis

Aminoethyl-SS-propionic acid is utilized as a cleavable disulfide linker in the synthesis of ADCs. It has been specifically used in creating ADCs that combine the antibody trastuzumab with a membrane-impermeable cytotoxin. This ADC targets HER2-positive breast cancer cells, inhibiting HER2 dimerization and inducing cytotoxicity .

Cleavable Linker for Drug Delivery

The compound serves as a cleavable linker that can be broken down using Dithiothreitol (DTT) reagent. This feature is particularly useful in drug delivery systems where controlled release of the drug is required .

Chemical Synthesis

The terminal amine group of Aminoethyl-SS-propionic acid can react with carboxylic acids, activated NHS esters, and other carbonyl compounds, making it a versatile reagent in chemical synthesis .

Propionic Acid Production

Although not directly related to Aminoethyl-SS-propionic acid, propionic acid production is an important application in the biological field. Propionic acid-producing bacteria (PAB) are cultivated alongside lactic acid bacteria (LAB), where LAB-produced lactic acid serves as a substrate for PAB to produce propionic acid and acetic acid .

Mechanism of Action

Target of Action

The primary target of Aminoethyl-SS-propionic acid is the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

Aminoethyl-SS-propionic acid acts as a cleavable linker in the synthesis of ADCs . It has a bifunctional structure that allows it to covalently link biomolecules. The compound contains a terminal amine and carboxylic acid group. The terminal amine can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds .

Biochemical Pathways

The compound plays a crucial role in the formation of ADCs, which are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The disulfide bonds in Aminoethyl-SS-propionic acid can be cleaved using Dithiothreitol (DTT) reagent . This cleavage allows for the controlled release of the cytotoxic drug in the target cells, thereby enhancing the efficacy of the treatment.

Pharmacokinetics

ADCs are designed to be stable in the bloodstream and to release their drug load only upon internalization into target cells .

Result of Action

The result of the action of Aminoethyl-SS-propionic acid is the successful formation of ADCs . These ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells. This targeted approach can lead to better treatment outcomes and fewer side effects compared to traditional chemotherapy .

Action Environment

The action of Aminoethyl-SS-propionic acid, as part of an ADC, is influenced by the tumor microenvironment. The stability of the ADC and the efficacy of drug release can be affected by factors such as the presence of reducing agents in the tumor microenvironment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-aminoethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409367 | |

| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminoethyl-SS-propionic acid | |

CAS RN |

15579-00-7 | |

| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)